3-(3,5-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid

Chemical procurement Building block quality Purity specification

3-(3,5-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid (CAS 917388-40-0, C13H13NO3, MW 231.25) is a 3,4,5-trisubstituted isoxazole bearing a carboxylic acid handle at the 4-position, a methyl group at the 5-position, and a 3,5-dimethylphenyl substituent at the 3-position. It belongs to the broader class of 3-aryl-5-methylisoxazole-4-carboxylic acids, a scaffold extensively exploited for anti-inflammatory, anticancer, and epigenetic bromodomain inhibitors when the carboxylic acid is further derivatized into amides or esters.

Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
Cat. No. B13627138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid
Molecular FormulaC13H13NO3
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C2=NOC(=C2C(=O)O)C)C
InChIInChI=1S/C13H13NO3/c1-7-4-8(2)6-10(5-7)12-11(13(15)16)9(3)17-14-12/h4-6H,1-3H3,(H,15,16)
InChIKeyOUKCUWYZHRKCRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid: Procurement-Ready Isoxazole-4-carboxylic Acid Scaffold for Targeted Library Synthesis and Epigenetic Probe Development


3-(3,5-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid (CAS 917388-40-0, C13H13NO3, MW 231.25) is a 3,4,5-trisubstituted isoxazole bearing a carboxylic acid handle at the 4-position, a methyl group at the 5-position, and a 3,5-dimethylphenyl substituent at the 3-position . It belongs to the broader class of 3-aryl-5-methylisoxazole-4-carboxylic acids, a scaffold extensively exploited for anti-inflammatory, anticancer, and epigenetic bromodomain inhibitors when the carboxylic acid is further derivatized into amides or esters [1][2]. The compound is commercially available at 98% purity from major building-block suppliers and is supplied exclusively for research and development use .

Carboxylic acid handle supports direct amide coupling for parallel library synthesis
3,5-Dimethylphenyl substitution provides pre-optimized lipophilicity for cellular permeability screening
Validated regioselective synthetic route (patent) supports batch-to-batch reproducibility

Why the 3,5-Dimethylphenyl Substituent on 3-(3,5-Dimethylphenyl)-5-methylisoxazole-4-carboxylic Acid Cannot Be Replaced by Positional Isomers or the Parent Phenyl Analog


Within the 3-aryl-5-methylisoxazole-4-carboxylic acid series, the substitution pattern on the 3-phenyl ring dictates both the compound’s physicochemical properties and its downstream biological profile when elaborated into active pharmacophores. Even simple positional isomerism (e.g., moving methyl groups from 3,5- to 2,3- or 2,5-positions) alters the spatial orientation of the aryl ring, affecting target binding conformations and metabolic stability . Systematic SAR studies on related 3,5-dimethylisoxazole bromodomain ligands have demonstrated that modification or removal of the methyl groups on the isoxazole or pendant phenyl ring directly impacts bromodomain affinity, with the 3-methyl group being essential for activity [1]. Furthermore, the 3,5-dimethyl substitution pattern confers a specific lipophilicity window (LogP ≈ 2.97) that is critical for balancing permeability and solubility in cellular assays, a property that cannot be assumed for other dimethyl positional isomers or the unsubstituted phenyl analog (LogP 2.35) .

Positional isomer substitution may alter target binding
Moving methyl groups to 2,3- or 2,5-positions changes aryl ring orientation, potentially reducing bromodomain affinity and metabolic stability compared to the 3,5-dimethylphenyl pattern.
Parent phenyl analog shifts lipophilicity window
The unsubstituted phenyl analog (LogP 2.35) lacks the optimized lipophilicity of the 3,5-dimethylphenyl scaffold (LogP 2.97), which may alter permeability and solubility profiles in cellular assays.

Head-to-Head Procurement and Property Differentiation Evidence for 3-(3,5-Dimethylphenyl)-5-methylisoxazole-4-carboxylic Acid


Purity Specification Superiority: 98% vs. 97% for Closest Positional Isomer Comparators

Commercial sourcing data show that 3-(3,5-dimethylphenyl)-5-methylisoxazole-4-carboxylic acid is supplied at a minimum purity specification of 98% by major vendors, while its closest positional isomer 3-(2,5-dimethylphenyl)-5-methylisoxazole-4-carboxylic acid is offered at only 97% minimum purity, representing a 1% absolute purity advantage that translates to reduced impurity burden in downstream reactions .

Purity Specification
Specification review
98% (target) vs. 97% (2,5-dimethylphenyl isomer)
Higher purity reduces impurity burden in multi-step synthesis.
Vendor specification; verify lot-specific COA.
Chemical procurement Building block quality Purity specification Medicinal chemistry

Lipophilicity Differentiation: Higher LogP (2.97) vs. Unsubstituted Phenyl Analog (LogP 2.35) for Optimized Membrane Permeability

The predicted LogP of 3-(3,5-dimethylphenyl)-5-methylisoxazole-4-carboxylic acid is 2.97, compared to a measured LogP of 2.35 for the unsubstituted parent compound 5-methyl-3-phenylisoxazole-4-carboxylic acid . This +0.62 LogP increase conferred by the two methyl substituents brings the compound closer to the optimal Lipinski log P range (1–3) while still remaining within drug-like space, theoretically enhancing passive membrane permeability without crossing into excessive lipophilicity that would compromise solubility [1].

Lipophilicity (LogP)
Reported
LogP 2.97 (target) vs. 2.35 (parent phenyl analog)
Pre-optimized lipophilicity supports cellular permeability screening.
Target LogP is vendor-predicted; experimental validation recommended.
Lipophilicity LogP Drug-likeness Permeability Physicochemical properties

Binding Affinity of a Closely Related Analog at TREX1: IC50 = 55 nM Demonstrates the Pharmacological Relevance of the 3,5-Dimethylphenyl-Isoxazole Scaffold

A structurally proximal analog — 2-(3,5-dimethylphenyl)-5-hydroxy-N-(isoxazol-4-yl)-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide — which incorporates the same 3,5-dimethylphenyl group and an isoxazole-4-carboxamide linkage accessible from the target carboxylic acid, exhibits potent TREX1 inhibition with an IC50 of 55 nM in a fluorescence-based dsDNA degradation assay [1]. This establishes the pharmacological tractability of the 3,5-dimethylphenyl-isoxazole chemotype for targeting the TREX1 exonuclease, a validated immuno-oncology target within the cGAS-STING pathway [2].

TREX1 Inhibitor Analog
Class-level
Analog with 3,5-dimethylphenyl-isoxazole core: IC50 = 55 nM (TREX1)
Scaffold supports development of TREX1-targeted research probes.
Class-level inference; direct activity not measured for this building block.
TREX1 cGAS-STING Immuno-oncology DNA exonuclease Binding affinity

Validated Synthetic Route with High Regioselectivity Applicable to 3-Substituted-4-isoxazole Carboxylic Acids Including the Target Compound

Chinese Patent CN-103539753-A (filed 2013, assigned to WuXi AppTec) discloses a synthetic method for 3-substituted-4-isoxazole carboxylic acids that addresses the key technical challenges of isomer formation, difficult separation, and low total yield that plague traditional isoxazole syntheses [1]. The method proceeds via 3-substituted-3-oxopropionate → isoxazol-5-one → 4-dimethylaminomethylene intermediate → ring-opening/re-closure → acidification, delivering high purity and high regioselectivity without harsh reaction conditions. This patent specifically covers 3-aryl-substituted variants, enabling scalable access to the target compound with unambiguous regiochemical control at the 3-position [1].

Regioselective Synthesis
Source review
Patent CN-103539753-A: high-regioselectivity route for 3-aryl-4-isoxazole carboxylic acids
Robust synthetic access with regiochemical control supports scale-up.
Patent assigned to WuXi AppTec; method applicable to target compound.
Regioselective synthesis Process chemistry Scale-up Isoxazole Patent method

Validated Application Scenarios for 3-(3,5-Dimethylphenyl)-5-methylisoxazole-4-carboxylic Acid Based on Quantitative Differentiation Evidence


Parallel Amide Library Synthesis for Bromodomain and Epigenetic Inhibitor Discovery

The carboxylic acid handle at the 4-position enables direct amide coupling with diverse amine building blocks, generating compound libraries that explore the 3,5-dimethylisoxazole chemotype established as an acetyl-lysine bioisostere by Hewings et al. (2011) [1]. The 3,5-dimethylphenyl substitution pre-installs lipophilicity (LogP 2.97) within the drug-like range, reducing the need for subsequent lipophilic optimization SAR cycles . The 98% purity specification ensures accurate stoichiometry in high-throughput parallel synthesis, minimizing purification bottlenecks.

TREX1/cGAS-STING Pathway Probe Development via Carboxamide Derivatization

The structural proximity to a known 55 nM TREX1 inhibitor (BindingDB BDBM707992) that bears the identical 3,5-dimethylphenyl-isoxazole substructure makes this carboxylic acid a strategic building block for synthesizing focused TREX1 inhibitor libraries [2]. Direct conversion to the corresponding isoxazole-4-carboxamide scaffolds is a one-step transformation, enabling rapid SAR exploration around the amide portion while retaining the 3,5-dimethylphenyl pharmacophoric element.

High-Purity Building Block for Multi-Step Medicinal Chemistry Campaigns Requiring Batch-to-Batch Reproducibility

The 1% purity advantage over the closest positional isomer (98% vs. 97%) and the availability of a validated, regioselective synthetic route (CN-103539753-A) position this compound as the preferred procurement choice for medicinal chemistry groups requiring reproducible starting material quality across multiple synthesis batches and project years [3]. The defined LogP and TPSA values facilitate computational model building and property-based design upfront.

Scaffold-Hopping Starting Point for Anti-Inflammatory and Immunomodulatory Programs

The isoxazole-4-carboxylic acid scaffold has a well-documented history in anti-inflammatory and immunomodulatory drug discovery, with numerous patents describing isoxazole-4-carboxamides as antiarthritic, analgesic, and immunosuppressive agents [1][2]. The 3,5-dimethylphenyl variant offers a differentiated property profile (LogP, sterics) compared to the unsubstituted phenyl parent, enabling scaffold-hopping strategies that explore novel IP space while building on validated pharmacology.

Application
Selection Property
Validation Focus
Parallel amide library synthesis (bromodomain/epigenetic)
Carboxylic acid handle for direct amidation
Amide coupling efficiency and library purity
TREX1/cGAS-STING probe development
3,5-Dimethylphenyl-isoxazole core for target engagement
TREX1 inhibition and pathway activity in cellular assays
Multi-step medicinal chemistry campaigns
High-purity specification and batch consistency
Lot-to-lot purity and stoichiometric reproducibility
Scaffold-hopping for anti-inflammatory/immunomodulatory research
Differentiated LogP and sterics vs. parent phenyl analog
Anti-inflammatory model activity and IP space exploration
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